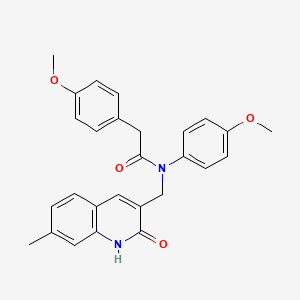
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide, also known as Clioquinol, is a chemical compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the 1930s and has since been investigated for its applications in treating a variety of diseases, including Alzheimer's, cancer, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by chelating metal ions, such as zinc and copper, which are essential for the growth and survival of many microorganisms. This disrupts their normal metabolic processes and leads to their death.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, viruses, and fungi. It has also been shown to have anti-inflammatory properties and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and its properties are well understood. However, it also has limitations. It can be toxic at high concentrations and can interfere with the normal functioning of cells, which can complicate experimental results.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide. One area of interest is its potential to treat Alzheimer's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease. Another area of interest is its potential to treat cancer. It has been shown to have anticancer properties and may be effective in treating certain types of cancer. Additionally, it may have applications in treating infectious diseases caused by antibiotic-resistant bacteria.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide involves the reaction of 8-hydroxyquinoline with p-anisidine and p-methoxybenzyl chloride. This is followed by the reaction of the resulting intermediate with N,N-dimethylacetamide dimethyl acetal and acetic anhydride.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide has been widely studied for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been investigated for its ability to treat infections caused by bacteria, viruses, and fungi. It has also been studied for its potential to treat cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
N,2-bis(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-4-7-20-16-21(27(31)28-25(20)14-18)17-29(22-8-12-24(33-3)13-9-22)26(30)15-19-5-10-23(32-2)11-6-19/h4-14,16H,15,17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSJWKXNHZGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

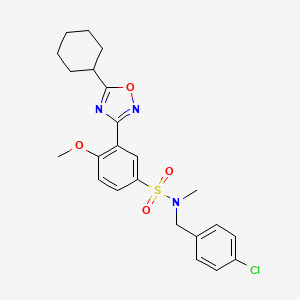


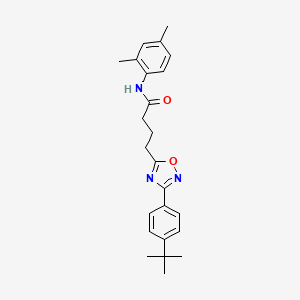
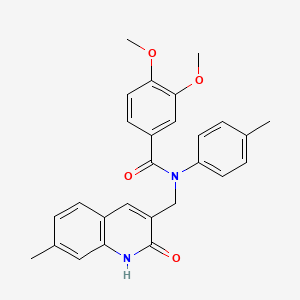

![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)
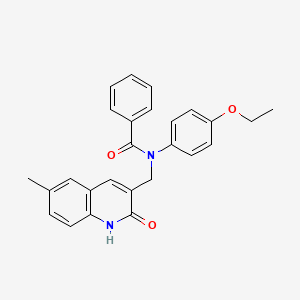
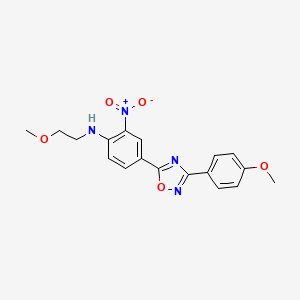
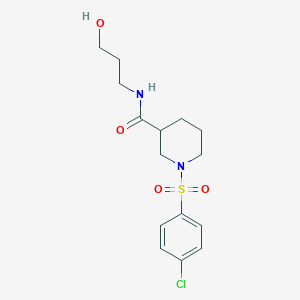
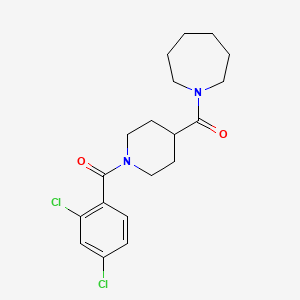
![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)
![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)